Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate
CAS No.:
Cat. No.: VC13524424
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO4 |
|---|---|
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | tert-butyl 1-oxo-3,3a,4,6,7,7a-hexahydrofuro[3,4-c]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-4-9-8(6-13)7-16-10(9)14/h8-9H,4-7H2,1-3H3 |
| Standard InChI Key | GOGIONPWBODBEY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)COC2=O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)COC2=O |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate features a bicyclic framework combining a furan ring fused to a piperidine system. The tert-butyl carboxylate moiety at position 5 enhances steric bulk and influences the compound’s solubility and reactivity. The cis configuration of the substituents ensures specific spatial arrangements critical for interactions in biological systems .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 441297-78-5 |
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.28 g/mol |
| SDF Availability | Provided by suppliers |
| Topological Polar Surface Area | 63.7 Ų (estimated) |
The compound’s topology, including a polar surface area of approximately 63.7 Ų, suggests moderate membrane permeability, aligning with its use in drug discovery .
Physicochemical Characteristics
Solubility and Stability
Cis-tert-butyl 1-oxohexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate exhibits solubility in dimethyl sulfoxide (DMSO) and ethanol, though precise solubility metrics require empirical validation. Stability studies recommend storage at room temperature (15–25°C) in sealed containers to prevent moisture absorption and degradation .
| Parameter | Specification |
|---|---|
| Storage Temperature | 15–25°C (room temperature) |
| Container Type | Sealed, moisture-resistant |
| Shelf Life | 6 months at -80°C |
| 1 month at -20°C |
Thermal stability assessments indicate that the compound retains integrity for six months at -80°C but degrades gradually at higher temperatures, necessitating aliquot preparation to avoid freeze-thaw cycles .
Formulation and Preparation Protocols
Stock Solution Preparation
Researchers commonly prepare stock solutions at concentrations of 10–50 mM in DMSO or ethanol. The following table outlines standardized protocols for dilution:
Table 3: Stock Solution Preparation Guidelines
| Target Concentration | Volume Solvent (per 1 mg) |
|---|---|
| 1 mM | 4.15 mL |
| 5 mM | 0.83 mL |
| 10 mM | 0.41 mL |
For in vivo applications, master solutions in DMSO are typically diluted with PEG 300 and Tween 80 to enhance solubility and biocompatibility. A representative formulation involves mixing 50 µL of DMSO stock with 150 µL PEG 300, 50 µL Tween 80, and 750 µL distilled water, followed by vortexing and clarification .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s rigid bicyclic structure makes it a precursor in synthesizing analogs targeting G protein-coupled receptors (GPCRs) and kinase inhibitors. Its tert-butyl group aids in crystallographic studies by improving lattice formation for X-ray diffraction .
Pharmacological Screening
In high-throughput screening, derivatives of this scaffold have shown preliminary activity against inflammatory mediators and oncogenic pathways. While specific biological data remain proprietary, its structural similarity to approved drugs underscores its potential in hit-to-lead optimization .
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